molecular formula C17H19N5S B12247807 3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12247807
M. Wt: 325.4 g/mol
InChI Key: IGLGLUCXTRXLTL-UHFFFAOYSA-N
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Description

3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 5,6-dimethylpyrimidine-4-amine with piperazine to form an intermediate, which is then reacted with 2-chlorobenzothiazole under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects . Additionally, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the dimethylpyrimidinyl group.

    4-(2,6-Dimethylpyrimidin-4-yl)piperazine: Contains the pyrimidinyl group but lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 3-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole lies in its combined structural features of benzothiazole and piperazine moieties, along with the dimethylpyrimidinyl group. This unique combination contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

3-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H19N5S/c1-12-13(2)18-11-19-16(12)21-7-9-22(10-8-21)17-14-5-3-4-6-15(14)23-20-17/h3-6,11H,7-10H2,1-2H3

InChI Key

IGLGLUCXTRXLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NSC4=CC=CC=C43)C

Origin of Product

United States

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